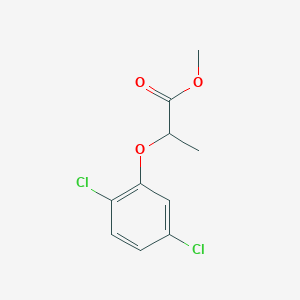

Methyl 2-(2,5-dichlorophenoxy)propanoate

Description

Methyl 2-(2,5-dichlorophenoxy)propanoate is a synthetic chlorinated phenoxypropanoate ester. The compound features a 2,5-dichlorophenoxy group attached to a methyl propanoate backbone, distinguishing it from isomers such as diclofop-methyl (2,4-dichlorophenoxy substitution) . Its synthesis likely involves esterification of the corresponding carboxylic acid with methanol under acidic conditions, a method consistent with protocols for similar esters .

Properties

CAS No. |

63461-43-8 |

|---|---|

Molecular Formula |

C10H10Cl2O3 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

methyl 2-(2,5-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3 |

InChI Key |

UHOPIIOVPMEDGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Diclofop-methyl (Methyl 2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoate)

- Molecular Formula : C₁₆H₁₄Cl₂O₄

- CAS RN : 51338-27-3

- Use : Herbicide (ANSI-standardized) .

- Key Differences: Substitution pattern (2,4-dichlorophenoxy vs. 2,5-dichlorophenoxy) alters herbicidal activity and target specificity. Diclofop-methyl is extensively regulated, with tolerances listed under U.S. FDA guidelines .

2-(2,5-Dichlorophenoxy)propanoyl Chloride

- Molecular Formula : C₁₀H₉Cl₃O₃

- CAS RN : 1160257-84-0

- Use: Intermediate in synthesizing amides or hydrazides (e.g., 2-(2,5-dichlorophenoxy)propanehydrazide, CAS 6965-71-5) .

- Key Differences : Replacement of the methyl ester with a reactive acyl chloride group enhances utility in nucleophilic substitution reactions .

2,4-Dichlorophenoxy Acetate

- Synthesis: Derived from 2,4-dichlorobenzoic acid via esterification with methanol and sulfuric acid .

- Key Differences: Acetate backbone (vs.

Physicochemical Properties

Solubility and Conductivity

- Evidence from Solvent Studies: Chlorinated phenoxy compounds (e.g., 2,4-dichlorophenoxy derivatives) exhibit variable conductivity in methanol-water mixtures. Lee-Wheaton theory analyses suggest ion association constants (Kₐ) and limiting molar conductivity (Λ₀) are influenced by substituent position and solvent polarity .

- Implications for 2,5-Dichloro Analogues : The 2,5-substitution may reduce solubility in polar solvents compared to 2,4-isomers due to altered dipole moments .

Data Table: Key Comparative Metrics

Notes and Discrepancies

Substitution Effects : Positional isomerism (2,5 vs. 2,4-dichloro) significantly impacts biological activity and physicochemical behavior, as seen in diclofop-methyl’s regulatory status versus the hypothetical profile of the 2,5-isomer .

Preparation Methods

Reaction Conditions and Catalysis

A representative procedure involves refluxing 2,5-dichlorophenol with methyl 2-bromopropanoate in 1,4-dioxane using sodium hydroxide as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes reaction rate |

| Molar Ratio (Phenol:Propanoate) | 1:1.1 | Minimizes side reactions |

| Catalyst Loading (TBAB) | 5 mol% | Enhances phase transfer |

| Reaction Time | 5–6 hours | Balances conversion and decomposition |

Under these conditions, yields exceed 90%. The use of TBAB facilitates the solubility of the phenoxide ion in the organic phase, critical for efficient coupling.

Solvent Selection

Non-polar aprotic solvents like 1,4-dioxane or toluene are preferred due to their ability to dissolve both phenolic and ester reactants while stabilizing transition states. Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.

Esterification of 2-(2,5-Dichlorophenoxy)propanoic Acid

For laboratories with access to preformed 2-(2,5-dichlorophenoxy)propanoic acid, direct esterification with methanol offers a straightforward route. This two-step process involves:

Acid Synthesis

The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation of 2,5-dichlorophenol with acrylic acid derivatives, followed by oxidation. Alternative methods employ silyl ketene acetals to form the propanoic acid backbone, as demonstrated in the synthesis of related compounds.

Fischer Esterification

The acid is refluxed with excess methanol in the presence of concentrated sulfuric acid (2–5 mol%). The reaction reaches equilibrium within 12–18 hours, with yields of 85–90% after Dean-Stark trap-assisted water removal.

Mitsunobu Reaction for Stereocontrolled Synthesis

For enantiomerically pure products, the Mitsunobu reaction couples 2,5-dichlorophenol with methyl (S)-2-hydroxypropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method, though costlier, achieves >99% enantiomeric excess (ee) when employing chiral auxiliaries.

Mechanism and Optimization

The reaction proceeds via oxidation-reduction between DEAD and triphenylphosphine, generating a betaine intermediate that facilitates SN2 displacement. Key considerations include:

- Solvent : THF or DCM ensures reagent solubility.

- Temperature : 0°C to room temperature minimizes racemization.

- Molar Ratios : 1:1.2:1.2 (phenol:DEAD:PPh₃) prevents undercoupling.

Industrial-Scale Production and Green Chemistry

Large-scale synthesis prioritizes solvent recovery and atom economy. A continuous-flow reactor system employing scCO₂ (supercritical carbon dioxide) as a reaction medium demonstrates promise, achieving 88% yield at 100°C and 15 MPa pressure. This method eliminates organic solvents and facilitates in-line purification via depressurization-induced crystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 90–93 | 98–99 | Low | High |

| Fischer Esterification | 85–90 | 95–97 | Moderate | Moderate |

| Mitsunobu Reaction | 75–80 | >99 | High | Low |

| Continuous-Flow scCO₂ | 88 | 97 | Medium | High |

Purification and Characterization

Crude product is typically purified via:

- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted phenol and inorganic salts.

- Distillation : Reduced-pressure distillation isolates the ester (bp 120–125°C at 15 mmHg).

- Crystallization : Hexane recrystallization yields analytically pure material (mp 45–47°C).

Characterization data from analogous compounds includes:

- ¹H NMR (CDCl₃): δ 1.57 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 4.85 (q, 1H, OCH), 7.18–7.29 (m, 3H, Ar-H).

- IR : 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2,5-dichlorophenoxy)propanoate, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : A common approach involves esterification of 2-(2,5-dichlorophenoxy)propanoic acid using methanol and an acid catalyst (e.g., concentrated sulfuric acid) under reflux . However, sodium methoxide in methanol may be preferred for milder conditions to minimize side reactions like hydrolysis . Reaction optimization should include monitoring temperature (e.g., 70–100°C), catalyst concentration, and reaction time (4–8 hours) to maximize yield. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is critical to isolate the ester from unreacted acid or by-products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the ester group (δ ~3.7 ppm for methoxy protons) and aromatic substitution patterns (δ 6.8–7.5 ppm for dichlorophenyl protons) .

- HPLC : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity. Impurity profiling can reference EP standards like 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid for comparative retention times .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~263.0 for C₁₀H₁₀Cl₂O₃) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Monitor airborne concentrations with gas detectors if volatilized during synthesis.

- Establish emergency showers/eye wash stations and decontamination protocols for spills .

- Store in labeled, airtight containers away from oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How can researchers systematically identify and quantify synthetic by-products or degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Use tandem mass spectrometry to detect trace impurities (e.g., hydrolyzed acid derivatives or chlorinated side products). Reference EP impurity standards (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) for calibration .

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to simulate degradation pathways. Track changes via HPLC-UV and NMR to identify labile functional groups (e.g., ester hydrolysis under basic conditions) .

Q. What catalytic systems or green chemistry approaches improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Heterogeneous Catalysts : Replace sulfuric acid with immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to reduce waste and enhance selectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) and energy use by employing microwave irradiation at controlled power settings .

Q. How does the substitution pattern (2,5-dichloro vs. 2,4-dichloro) on the phenoxy group influence the compound’s biological activity or stability?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 2,4-dichloro and 2,5-dichloro derivatives) and evaluate their herbicidal activity using in vitro assays (e.g., inhibition of acetyl-CoA carboxylase in plants). Structural analogs like diclofop-methyl (2,4-dichloro derivative) show enhanced activity due to improved lipid solubility and target binding .

- Stability Analysis : Use accelerated stability testing (40°C/75% RH) to compare degradation rates. Electron-withdrawing 2,5-dichloro substitution may reduce hydrolytic stability compared to 2,4-dichloro isomers .

Q. What strategies resolve enantiomeric purity challenges in this compound synthesis, and how does chirality affect bioactivity?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Calibrate with optically pure standards .

- Bioactivity Correlation : Test enantiomers in receptor-binding assays. For example, (R)-enantiomers of structurally related phenoxypropanoates exhibit higher herbicidal activity due to stereospecific enzyme interactions .

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways using density functional theory (B3LYP/6-31G*) to identify energetically favorable degradation intermediates.

- Metabolite Prediction : Use software like Meteor Nexus to simulate Phase I/II metabolism (e.g., ester cleavage to 2-(2,5-dichlorophenoxy)propanoic acid and subsequent glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.